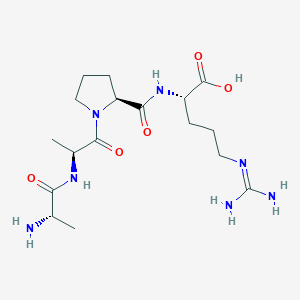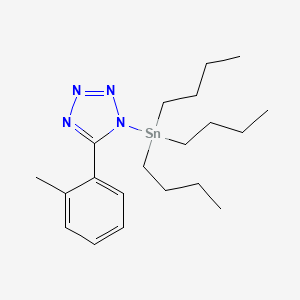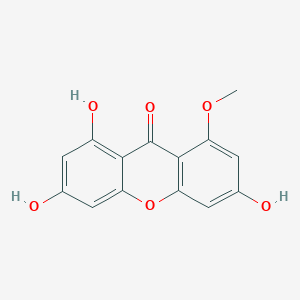![molecular formula C13H16O B12532543 1-Phenylbicyclo[2.2.1]heptan-7-ol CAS No. 656259-96-0](/img/structure/B12532543.png)
1-Phenylbicyclo[2.2.1]heptan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbicyclo[221]heptan-7-ol is a chemical compound with the molecular formula C13H16O It is a derivative of norbornane, a bicyclic hydrocarbon, and features a phenyl group attached to the bicyclo[221]heptane structure
Preparation Methods
The synthesis of 1-Phenylbicyclo[2.2.1]heptan-7-ol typically involves the following steps:
Diels-Alder Reaction: The initial step often involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as phenylacetylene, to form the bicyclo[2.2.1]heptane core.
Hydroxylation: The resulting bicyclic compound is then subjected to hydroxylation to introduce the hydroxyl group at the 7-position. This can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
1-Phenylbicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenylbicyclo[2.2.1]heptan-7-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Phenylbicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
1-Phenylbicyclo[2.2.1]heptan-7-ol can be compared with other similar compounds, such as:
7-Norbornanol: Lacks the phenyl group, making it less versatile in terms of chemical reactivity and applications.
Borneol: Contains a similar bicyclic structure but with different substituents, leading to distinct chemical and biological properties.
Isoborneol: An isomer of borneol with different stereochemistry, affecting its reactivity and interactions.
The uniqueness of this compound lies in its combination of the bicyclic core and the phenyl group, which imparts unique chemical and biological properties.
Properties
CAS No. |
656259-96-0 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-phenylbicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C13H16O/c14-12-10-6-8-13(12,9-7-10)11-4-2-1-3-5-11/h1-5,10,12,14H,6-9H2 |
InChI Key |
UOIOEEJVUAQKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)



![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)

![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)


![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
